Methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride
Overview
Description
Methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride: is a chemical compound with the molecular formula C7H12N2O2·HCl. It is a derivative of tetrahydropyridine, a heterocyclic compound that contains a six-membered ring with one nitrogen atom. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Scientific Research Applications
Chemistry: In chemistry, methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is used to study the effects of tetrahydropyridine derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including neurological disorders and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various applications, including the manufacture of pharmaceuticals and agrochemicals.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
It is known that tetrahydropyridines, a class of compounds to which this molecule belongs, have been found to possess biologically active properties .
Biochemical Pathways
Tetrahydropyridines have been found to possess biologically active properties, suggesting they may interact with multiple biochemical pathways .
Result of Action
Tetrahydropyridines have been found to possess biologically active properties, suggesting they may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Tetrahydropyridines (THPs), a class of compounds to which this molecule belongs, have been found to possess biologically active properties . They have been identified in both natural products and synthetic pharmaceutical agents .
Cellular Effects
Related compounds such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) have been shown to selectively target dopaminergic neurons, replicating the motor symptoms associated with Parkinson’s Disease .
Molecular Mechanism
Related compounds such as MPTP are known to be metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . MPP+ primarily kills dopamine-producing neurons in a part of the brain called the pars compacta of the substantia nigra .
Metabolic Pathways
Related compounds such as MPTP are known to be metabolized by the enzyme monoamine oxidase B (MAO-B) of glial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 3-oxo-3,4,5,6-tetrahydropyridine-2-carboxylate with ammonia or an amine source in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization or chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions. These reactions are usually conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives.
Comparison with Similar Compounds
Methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate: The non-hydrochloride form of the compound.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A related compound known for its neurotoxic effects and use in Parkinson’s disease research.
Uniqueness: Methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride is unique due to its specific structural features and reactivity. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterpart. Additionally, its ability to undergo various chemical reactions and its potential biological activity distinguish it from other similar compounds.
Properties
IUPAC Name |
methyl 6-amino-2,3,4,5-tetrahydropyridine-5-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-11-7(10)5-3-2-4-9-6(5)8;/h5H,2-4H2,1H3,(H2,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVYHQCNKBMDAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN=C1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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